1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate
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Overview
Description
The compound “1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate” is a complex organic molecule. It contains a pyridinium core substituted with phenyl groups and an imine functional group. The imine is conjugated with a phenol, which could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The conjugation between the imine and the phenol could potentially lead to interesting electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of imines and phenols. For example, the imine could hydrolyze to give an amine and an aldehyde under acidic or basic conditions. The phenol could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the phenol could make it somewhat polar, and the multiple aromatic rings could lead to significant pi-pi stacking interactions .properties
IUPAC Name |
2-[(E)-(2,4,6-triphenylpyridin-1-ium-1-yl)iminomethyl]phenol;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O.BF4/c33-30-19-11-10-18-26(30)22-31-32-28(24-14-6-2-7-15-24)20-27(23-12-4-1-5-13-23)21-29(32)25-16-8-3-9-17-25;2-1(3,4)5/h1-22H;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVHNROBNXBWEL-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate |
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